Einecs 281-955-2
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Overview
Description
Einecs 281-955-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 281-955-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 281-955-2 has a wide range of scientific research applications. It is used in chemistry for various synthesis processes and as a reagent in different reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Einecs 281-955-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 281-955-2 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable molecular structures and chemical properties. The uniqueness of this compound lies in its specific applications and the particular reactions it undergoes. Some similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide .
Properties
CAS No. |
84074-42-0 |
---|---|
Molecular Formula |
C25H25Cl2N3S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylphenyl]methanamine;thiocyanic acid |
InChI |
InChI=1S/C24H24Cl2N2.CHNS/c1-13-8-17(9-14(2)19(13)12-27)22(23-20(25)6-5-7-21(23)26)18-10-15(3)24(28)16(4)11-18;2-1-3/h5-11,28H,12,27H2,1-4H3;3H |
InChI Key |
BKYUYOIJTIONLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)C(=C2C=C(C(=N)C(=C2)C)C)C3=C(C=CC=C3Cl)Cl.C(#N)S |
Origin of Product |
United States |
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